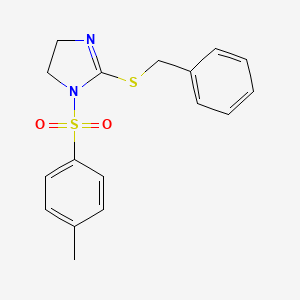

2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c1-14-7-9-16(10-8-14)23(20,21)19-12-11-18-17(19)22-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXUSJOBQDDUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the reaction of benzyl mercaptan with 4-methylbenzenesulfonyl chloride to form the intermediate benzylsulfanyl-4-methylbenzenesulfonyl compound. This intermediate is then reacted with an imidazole derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired specifications of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced under specific conditions.

Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce corresponding sulfides.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant potential in medicinal chemistry due to its structural properties that allow it to interact with various biological targets.

Anticancer Activity

Research has indicated that imidazole derivatives can possess anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer progression. The ability of 2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole to modulate these pathways could be investigated further for its potential use in cancer therapy .

Antimicrobial Properties

Imidazole derivatives have been reported to exhibit antimicrobial activity. The presence of the benzylsulfanyl and sulfonyl groups in this compound may enhance its interaction with microbial enzymes or receptors, potentially leading to effective antimicrobial agents. Studies exploring the structure-activity relationship (SAR) of similar compounds suggest a promising avenue for developing new antimicrobial therapies .

Pharmacological Insights

The pharmacological profile of this compound is noteworthy for its potential as a positive allosteric modulator. Allosteric modulators can enhance or inhibit the activity of receptors without directly competing with the endogenous ligand, which is beneficial in drug design .

Neuropharmacology

In neuropharmacological studies, imidazole derivatives have been explored for their effects on neurotransmitter systems. The compound may influence nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neurodegenerative diseases. Investigating its effects on these receptors could provide insights into developing treatments for conditions such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of imidazole derivatives similar to this compound.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl and sulfonyl groups can interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Dichlorobenzylsulfanyl analogues exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility .

Physicochemical Properties

- Solubility :

- Stability : Tosyl groups enhance resistance to hydrolysis compared to sulfonamides (), which are prone to enzymatic cleavage.

Pharmacophore Relevance

- The 4,5-dihydroimidazole core is a common feature in substrates of drug/proton antiporters (). However, the tosyl group distinguishes the target compound from clonidine-like derivatives, which rely on imidazoline nitrogen basicity for activity .

Biological Activity

2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Its unique structure, characterized by a benzylsulfanyl group and a sulfonyl moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Benzylsulfanyl Group : Enhances the compound's reactivity and potential interactions with biological targets.

- Methylbenzenesulfonyl Moiety : Imparts additional chemical properties that may influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanisms may include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific kinases or other enzymes, impacting cellular signaling pathways.

- Receptor Modulation : It may bind to receptors involved in various physiological processes, altering their activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of imidazole derivatives, including this compound. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported to range from 7.82 to 21.48 μM for related compounds .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound 6c | 7.82 | HepG2 |

| Compound 6h | 10.21 | MCF-7 |

| Compound 6i | 21.48 | HCT-116 |

These findings suggest that the imidazole core and substituents can significantly influence anticancer activity.

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential bacterial enzymes.

Case Study 1: Inhibition of Kinases

In a study focused on multi-targeted kinase inhibitors, compounds structurally related to this compound demonstrated significant inhibition of key kinases such as EGFR and HER2. The mechanism involved binding interactions that led to cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of imidazole derivatives against common pathogens. Results indicated that specific modifications in the imidazole structure enhanced antimicrobial activity, suggesting that similar modifications in our compound could yield promising results against resistant strains.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-(benzylsulfanyl)-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-imidazole?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading) and identify optimal conditions. For instance, polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency, while temperatures between 70–90°C could improve sulfonylation kinetics. Statistical validation via ANOVA or response surface modeling is critical . Additionally, monitor intermediates via HPLC to ensure stepwise completion, as demonstrated in analogous imidazole syntheses .

Q. What analytical techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer : Combine X-ray crystallography (for absolute stereochemistry) with spectroscopic methods:

- NMR : - and -NMR to confirm substituent integration and electronic environments (e.g., sulfonyl vs. benzyl groups) .

- FTIR : Identify key functional groups (e.g., S=O stretching at ~1350 cm, C-S bonds near 650 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Hydrolysis : Test in buffered solutions (pH 1–12) at 25–60°C. Sulfonamide bonds are typically stable in acidic conditions but may hydrolyze under strong alkaline conditions (>pH 10) .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>200°C common for imidazole derivatives) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and binding interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group may act as an electron-withdrawing moiety, directing attack to the imidazole ring .

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM. Validate docking poses against crystallographic data from related imidazole complexes .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. inactive results) be resolved?

- Methodological Answer :

- Purity Assessment : Confirm compound purity via elemental analysis (e.g., ±0.3% deviation for C/H/N/S) and eliminate contaminants (e.g., residual solvents) that may skew bioassays .

- Strain-Specific Testing : Replicate assays across multiple microbial strains (e.g., Gram-positive vs. Gram-negative bacteria) using standardized protocols (CLSI guidelines) .

- Mechanistic Studies : Use fluorescence quenching or SPR to assess direct target binding versus nonspecific effects .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Systems : Minimize racemization by reducing residence time and controlling mixing efficiency. Use microreactors for exothermic steps (e.g., sulfonylation) .

- Chiral Stationary Phases : Employ HPLC columns with cellulose-based phases (e.g., Chiralpak®) for in-line enantiomer separation during crystallization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Solvent and Isotope Effects : Replicate experiments in deuterated solvents (e.g., DMSO-d vs. CDCl) to assess chemical shift variability .

- Dynamic Effects : Investigate tautomerism via variable-temperature NMR (e.g., imidazole ring proton exchange at >40°C) .

Experimental Design Tables

| Parameter | Optimal Range | Key References |

|---|---|---|

| Reaction Temperature | 70–90°C | |

| Solvent System | DMF or THF | |

| Catalyst | KCO | |

| Purification Method | Column Chromatography |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.